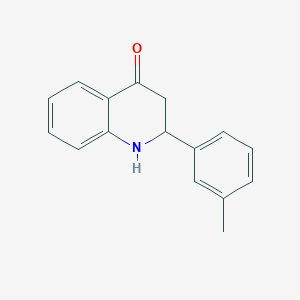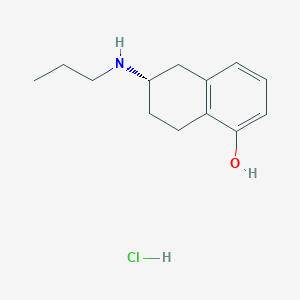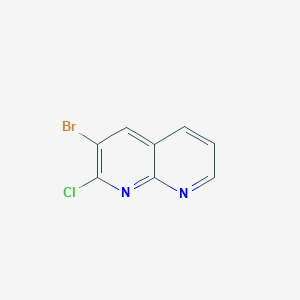
6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrothiophen-2-yl group at the 9th position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: The tetrahydrothiophen-2-yl group is introduced through a substitution reaction, where the chlorine atom is replaced by the desired group using a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine: Known for its anticancer properties.
6-Chloro-9-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-9H-purin-2-amine: A synthetic HSP90 inhibitor.
Uniqueness
6-Chloro-9-(tetrahydrothiophen-2-yl)-9h-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrothiophen-2-yl group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Propiedades
Número CAS |
93334-78-2 |
|---|---|
Fórmula molecular |
C9H9ClN4S |
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
6-chloro-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C9H9ClN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 |
Clave InChI |
JLBJEKUNNJYHNS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC1)N2C=NC3=C2N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)

![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)



![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)

![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)




